1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride
CAS No.: 1431697-90-3
Cat. No.: VC0002941
Molecular Formula: C19H19ClF2N4O
Molecular Weight: 392.8 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1431697-90-3 |
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Molecular Formula | C19H19ClF2N4O |
Molecular Weight | 392.8 g/mol |
IUPAC Name | 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride |
Standard InChI | InChI=1S/C19H18F2N4O.ClH/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3;/h4-10H,1-3H3,(H2,22,23,24,26);1H |
Standard InChI Key | DIHXPSGMLOETTI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl |
Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl |
Chemical Properties and Structure
Chemical Identification
1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride features a complex molecular structure consisting of a fluorinated quinoline core connected to a dimethylaminophenyl group via a urea linkage. The compound's chemical identification parameters are summarized in Table 1, providing essential information for researchers .
Parameter | Value |
---|---|
CAS Number | 1431697-90-3 |
Molecular Formula | C19H19ClF2N4O |
Molecular Weight | 392.8 g/mol |
IUPAC Name | 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride |
Standard InChI | InChI=1S/C19H18F2N4O.ClH/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3;/h4-10H,1-3H3,(H2,22,23,24,26);1H |
Standard InChIKey | DIHXPSGMLOETTI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl |
Table 1: Chemical identification parameters of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride
Structural Features and Physicochemical Properties
The compound's structure contains several distinctive elements that contribute to its biological activity and physicochemical properties. The 6,8-difluorinated quinoline core is a critical structural determinant for receptor binding affinity. The methyl group at position 2 of the quinoline ring and the dimethylamino substitution on the phenyl ring further modulate its pharmacological profile and receptor selectivity .
The hydrochloride salt formation enhances aqueous solubility compared to the free base form (which has CAS number 288150-92-5), making it more suitable for various experimental conditions, particularly for in vitro receptor binding assays. The compound typically exists as a solid at room temperature with moderate solubility in polar organic solvents.
Synthesis and Preparation
Manufacturing Considerations
Commercial production of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride necessitates stringent quality control measures. Analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography are typically employed to verify structural integrity and purity. The compound is produced primarily for research purposes, with various commercial suppliers offering different quantities and grades for experimental use .
Pharmacological Properties
Receptor Binding Profile
The compound's primary pharmacological activity is selective antagonism of the orexin receptor type 1 (OX1). Detailed binding studies have established its receptor affinity parameters as detailed in Table 2 .
Parameter | Value |
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OX1 Ki | 26.9 nM |
OX1 Kb | 21.7 nM |
OX2 Kb | 1405 nM |
Selectivity Ratio (OX2/OX1) | ~50-fold |
Table 2: Receptor binding parameters of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride
This pharmacological profile confirms that the compound exhibits approximately 50-fold selectivity for OX1 receptors over OX2 receptors, making it a valuable tool for investigating the specific roles of OX1 receptors in various physiological processes .
Structure-Activity Relationships
The selectivity of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride for OX1 receptors can be attributed to specific structural features of the molecule. The quinoline core with its distinctive substitution pattern (6,8-difluoro and 2-methyl) appears critical for receptor recognition. The urea linkage provides a flexible connector that allows the two aromatic systems to adopt optimal conformations for binding to the receptor pocket .
Comparative analysis with related compounds suggests that subtle modifications to these key structural elements can significantly affect both binding affinity and selectivity, highlighting the importance of the specific substitution pattern in achieving OX1 selectivity .
Biological Activities
Orexin Receptor Antagonism
As a selective OX1 receptor antagonist, 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride blocks the binding of endogenous orexin peptides (orexin-A and orexin-B) to the OX1 receptor. This antagonistic activity has been demonstrated both in vitro through receptor binding assays and in vivo through behavioral studies. The compound has been shown to block orexin-A-induced grooming behaviors following oral administration, confirming its efficacy as an OX1 antagonist in living systems .
Effects on Reward and Dopamine Systems
Research has indicated that 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride can modulate dopaminergic neurotransmission in brain regions associated with reward processing. Specifically, subcutaneous administration of the compound has been shown to lower dopamine release in the nucleus accumbens, a key structure in reward circuitry .
This effect on dopaminergic transmission suggests potential applications in research related to substance abuse, addiction, and reward-seeking behaviors. The orexin system's involvement in these processes makes selective OX1 antagonists valuable tools for investigating the neural mechanisms underlying addiction and for developing potential therapeutic approaches .
Research Applications
Neuroscience Research Tools
The selective nature of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride makes it an invaluable tool for dissecting the specific contributions of OX1 receptors in various neurobiological processes. Researchers utilize this compound to:
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Investigate the differential roles of OX1 and OX2 receptors in sleep-wake regulation
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Study orexin system involvement in feeding behaviors and energy homeostasis
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Explore the neurochemical basis of addiction and reward processing
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Examine potential applications in anxiety and panic disorders
By selectively blocking OX1 receptors while leaving OX2 receptors functional, researchers can isolate and characterize OX1-specific signaling pathways and their physiological consequences .
Comparative Analysis with Related Compounds
Comparison with Other Orexin Receptor Antagonists
Table 3 presents a comparison of 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride with other orexin receptor antagonists, highlighting their distinct pharmacological profiles .
Compound Type | Receptor Selectivity | Effects on Sleep | Other Notable Effects |
---|---|---|---|
1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride | Selective OX1 antagonist (~50-fold) | Limited direct effects | Modulates dopamine release; potential anxiolytic effects |
JNJ-10397049 | Selective OX2 antagonist | Decreases sleep latency; increases non-REM sleep | Effects partially attenuated by OX1 antagonist co-administration |
Dual OX1/OX2 antagonists | Non-selective | More effective for sleep promotion than selective antagonists | Broader effects on multiple orexin-mediated processes |
Table 3: Comparative analysis of orexin receptor antagonists
This comparison reveals the distinct and complementary roles of OX1 and OX2 receptors in sleep regulation and other physiological processes. While selective OX2 antagonism appears more directly involved in sleep promotion, OX1 antagonism contributes to other aspects of orexin system function, particularly those related to reward processing and anxiety .
Structure-Based Comparisons
Structural variations among orexin receptor antagonists determine their receptor subtype selectivity and pharmacological profiles. In comparison with other antagonists, 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride's distinctive features include:
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The specific 6,8-difluoro substitution pattern on the quinoline ring
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The 2-methyl group on the quinoline core
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The dimethylamino substitution on the phenyl ring
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The urea linkage connecting the two aromatic systems
These structural elements collectively contribute to its selective OX1 antagonism and distinguish it from related compounds targeting OX2 receptors or both receptor subtypes .
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